tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Description
tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₃ It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Substituted aziridines.
Scientific Research Applications
Chemistry: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is used to study the reactivity and stability of aziridine rings in biological systems. It serves as a model compound for investigating the interactions of aziridines with biomolecules .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of open-chain amines, which can further react to form various products. The tert-butyl ester group provides stability to the molecule and can be selectively removed under acidic conditions .
Comparison with Similar Compounds
tert-Butyl aziridine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a four-membered ring instead of a three-membered aziridine ring.
tert-Butyl 2-(methylcarbamoyl)aziridine-1-carboxylate: Contains a methylcarbamoyl group instead of a hydroxymethyl group
Uniqueness: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to the presence of both the aziridine ring and the hydroxymethyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Biological Activity
The molecular formula of tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is , with a molecular weight of approximately 185.22 g/mol. Its structure includes a hydroxymethyl group which may influence its solubility and reactivity in biological systems.
Biological Activity Overview
Aziridines, including this compound, have been studied for various biological activities, primarily due to their ability to serve as intermediates in the synthesis of bioactive compounds. Here are some notable aspects of their biological activity:
- Antimicrobial Activity : Aziridines have been explored for their potential as antimicrobial agents. Compounds derived from aziridines have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Enzyme Inhibition : Some aziridines exhibit enzyme inhibitory properties, which can be useful in drug development. For instance, derivatives of aziridines have been investigated for their role as inhibitors of glycosyltransferases, enzymes involved in the biosynthesis of polysaccharides .
- Drug Delivery Systems : The unique structure of aziridines allows them to form complex structures that may be utilized in drug delivery systems, enhancing the efficacy of therapeutic agents .
Case Studies
- Synthesis and Antimicrobial Testing : A study presented at the American Chemical Society National Meeting focused on synthesizing aziridine derivatives and testing them against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, warranting further investigation into their mechanisms of action .
- Polymerization Studies : Research on the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate demonstrated its potential to form linear polymers that could be used in drug delivery applications. The study highlighted the importance of the tert-butyloxycarbonyl (Boc) group in activating the aziridine for polymerization .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | C9H15N O3 | Enantiomer with potentially different biological activity |
| (R)-1-Boc-2-azetidinemethanol | C9H15N O3 | Contains a Boc protecting group; used in similar synthetic pathways |
| Tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylic acid | C8H15NO3 | Lacks the tert-butyl ester functionality; may exhibit different reactivity |
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